molecular formula C17H27NO3 B15281768 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate

5-Amino-2,4-di-tert-butylphenyl ethyl carbonate

Cat. No.: B15281768
M. Wt: 293.4 g/mol
InChI Key: YTFVSWYWYCDUCT-UHFFFAOYSA-N
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Description

5-Amino-2,4-di-tert-butylphenyl ethyl carbonate: is an organic compound with the molecular formula C16H25NO3 It is a derivative of phenol and is characterized by the presence of amino and ethyl carbonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-di-tert-butylphenyl ethyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

5-Amino-2,4-di-tert-butylphenyl ethyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethyl carbonate group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
  • 5-Amino-2,4-di-tert-butylphenyl benzoate
  • 5-Amino-2,4-di-tert-butylphenyl ethyl ester

Uniqueness

Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

(5-amino-2,4-ditert-butylphenyl) ethyl carbonate

InChI

InChI=1S/C17H27NO3/c1-8-20-15(19)21-14-10-13(18)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8,18H2,1-7H3

InChI Key

YTFVSWYWYCDUCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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